An In-depth Technical Guide to the Chemical Properties of 3-Formyl-8-methoxychromone
An In-depth Technical Guide to the Chemical Properties of 3-Formyl-8-methoxychromone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-Formyl-8-methoxychromone. Chromone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The introduction of a formyl group at the 3-position and a methoxy group at the 8-position creates a versatile molecule with potential for further functionalization and development as a therapeutic agent. This document details the physicochemical properties, a probable synthetic route based on established methods, and predicted spectroscopic characteristics of 3-Formyl-8-methoxychromone. The synthesis is presumed to proceed via the Vilsmeier-Haack reaction, a common method for the formylation of electron-rich aromatic systems.[2] While specific biological activity data for this derivative is limited in publicly accessible literature, the known pharmacological profiles of related chromone derivatives are discussed to provide context for potential research applications.
Physicochemical Properties
3-Formyl-8-methoxychromone is a solid crystalline powder, with its color ranging from white to yellow-orange. The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O₄ | INDOFINE Chemical Company |
| Molecular Weight | 204.18 g/mol | INDOFINE Chemical Company |
| Melting Point | 174.8 - 177.2 °C | INDOFINE Chemical Company |
| Appearance | White to yellow to orange crystalline powder | INDOFINE Chemical Company |
Synthesis
The synthesis of 3-formylchromone derivatives is commonly achieved through the Vilsmeier-Haack reaction of the corresponding 2-hydroxyacetophenone.[3][4] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring.[2]
Proposed Synthetic Pathway
The synthesis of 3-Formyl-8-methoxychromone would logically proceed from 2-hydroxy-3-methoxyacetophenone. The Vilsmeier reagent, a chloromethyliminium salt, is generated from DMF and POCl₃. The electron-rich aromatic ring of the 2-hydroxy-3-methoxyacetophenone then attacks the electrophilic Vilsmeier reagent. Subsequent cyclization and hydrolysis yield the final 3-Formyl-8-methoxychromone product.
Experimental Protocol (General Procedure)
The following is a generalized experimental protocol for the Vilsmeier-Haack formylation of a 2-hydroxyacetophenone derivative, which can be adapted for the synthesis of 3-Formyl-8-methoxychromone.
Materials:
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2-hydroxy-3-methoxyacetophenone
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N,N-Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)
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Ice
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Water
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Dichloromethane (DCM) or other suitable extraction solvent
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Sodium sulfate (Na₂SO₄), anhydrous
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Silica gel for column chromatography
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Appropriate solvent system for chromatography (e.g., ethyl acetate/hexane)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent. The temperature should be maintained at 0-5 °C.
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After the addition is complete, add a solution of 2-hydroxy-3-methoxyacetophenone in a minimal amount of DMF to the reaction mixture.
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Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[5]
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Once the reaction is complete, pour the reaction mixture into crushed ice with vigorous stirring.
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Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
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Extract the product with a suitable organic solvent such as dichloromethane.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain pure 3-Formyl-8-methoxychromone.
Spectroscopic Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the formyl proton, the methoxy protons, and the proton at the 2-position of the chromone ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~8.5 - 9.0 | s |
| Aromatic-H | ~7.0 - 8.0 | m |
| Formyl-H | ~10.0 - 10.5 | s |
| Methoxy-H | ~3.9 - 4.1 | s |
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons, the aromatic carbons, the formyl carbon, and the methoxy carbon. The chemical shift of the methoxy carbon is indicative of its position on the aromatic ring.[6]
| Carbon | Predicted Chemical Shift (δ, ppm) | |---|---|---| | C=O (ketone) | ~175 - 180 | | C=O (aldehyde) | ~185 - 190 | | Aromatic-C | ~110 - 160 | | C-2 | ~155 - 160 | | C-3 | ~120 - 125 | | Methoxy-C | ~55 - 60 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups and the C-O-C stretching of the ether and pyrone ring.
| Functional Group | Predicted Wavenumber (cm⁻¹) | |---|---|---| | C=O (ketone) | 1630 - 1660 | | C=O (aldehyde) | 1680 - 1700 | | C-O-C (ether) | 1250 - 1300 | | C-O-C (pyrone) | 1050 - 1150 | | Aromatic C-H | 3000 - 3100 |
Reactivity and Potential Biological Activity
The 3-formylchromone scaffold is a versatile building block in organic synthesis due to the presence of multiple reactive sites. The formyl group can undergo various condensation reactions, and the pyrone ring can be opened by nucleophiles.
While specific biological studies on 3-Formyl-8-methoxychromone are not widely reported, the chromone nucleus is a common motif in many biologically active compounds.[1] Derivatives of 3-formylchromone have been investigated for their anti-inflammatory, antimicrobial, and antitumor activities. The presence and position of substituents, such as a methoxy group, can significantly influence the biological activity of the chromone core.[7] Therefore, 3-Formyl-8-methoxychromone represents a promising candidate for screening in various biological assays to explore its therapeutic potential.
Conclusion
3-Formyl-8-methoxychromone is a valuable heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This technical guide has summarized its known physicochemical properties and provided a detailed, albeit predicted, overview of its synthesis and spectroscopic characteristics based on established chemical principles and data from related compounds. The Vilsmeier-Haack reaction is the most probable and efficient route for its synthesis. Further research is warranted to fully elucidate the specific biological activities of this compound and to explore its potential as a lead molecule in drug development programs.
References
- 1. Correlations between molecular structure and biological activity in "logical series" of dietary chromone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
